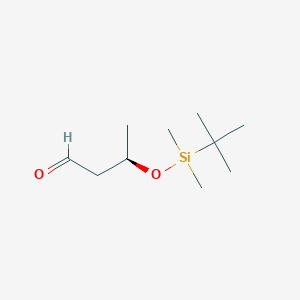
3-ethylthiophene-2-carbaldehyde
Übersicht
Beschreibung
3-ethylthiophene-2-carbaldehyde is an organic compound with the molecular formula C7H8OS. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The compound is characterized by the presence of an ethyl group at the third position and a formyl group at the second position of the thiophene ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-ethylthiophene-2-carbaldehyde can be synthesized through various methods. One common approach involves the formylation of 3-ethylthiophene using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .
Industrial Production Methods
Industrial production methods for 3-ethyl-2-formylthiophene are not extensively documented. large-scale synthesis would likely involve optimizing the Vilsmeier-Haack reaction or other formylation techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-ethylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: 3-Ethyl-2-thiophenecarboxylic acid.
Reduction: 3-Ethyl-2-hydroxymethylthiophene.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-ethylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.
Medicine: Research into thiophene derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-ethyl-2-formylthiophene depends on its specific application. In chemical reactions, the formyl group acts as an electrophile, facilitating various transformations. In biological systems, thiophene derivatives can interact with enzymes and receptors, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethylthiophene: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-Formylthiophene: Lacks the ethyl group, which can influence its reactivity and physical properties.
3-Methyl-2-formylthiophene: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties
Uniqueness
3-ethylthiophene-2-carbaldehyde is unique due to the presence of both an ethyl and a formyl group on the thiophene ring. This combination of substituents allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C7H8OS |
|---|---|
Molekulargewicht |
140.20 g/mol |
IUPAC-Name |
3-ethylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H8OS/c1-2-6-3-4-9-7(6)5-8/h3-5H,2H2,1H3 |
InChI-Schlüssel |
ANIABPZLKNMRLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(SC=C1)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5R,8S,9R,10S,13S,14S)-9-Hydroxy-10,13-dimethyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione](/img/structure/B8720006.png)
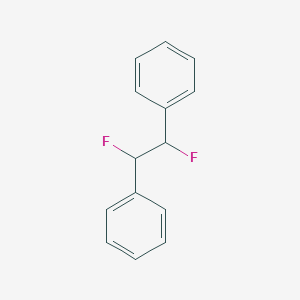
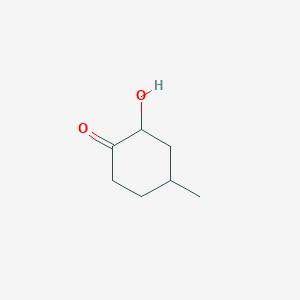
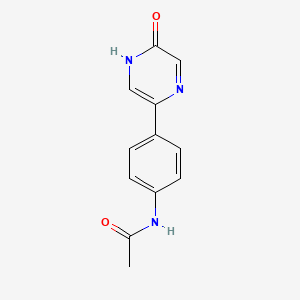

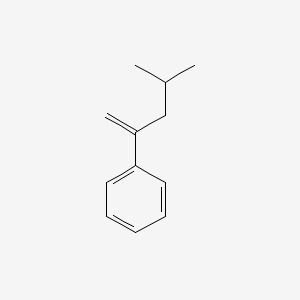
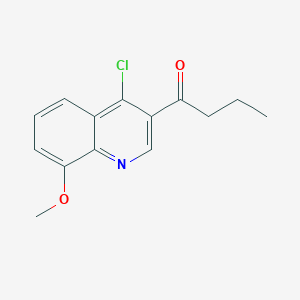
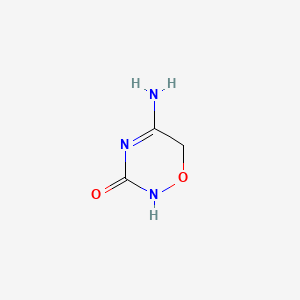

![N-[(oxolan-2-yl)methyl]aniline](/img/structure/B8720068.png)

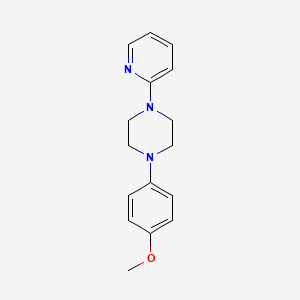
![5-(1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8720094.png)
